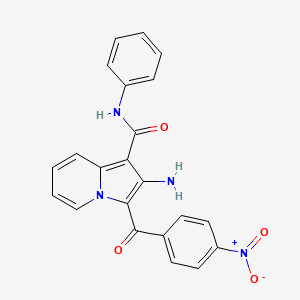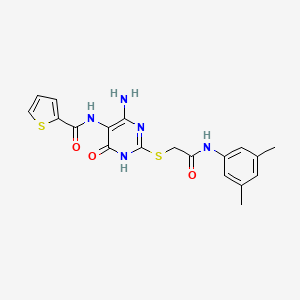
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This core is substituted with an amino group at the 2-position, a phenyl group at the N-position, and a 4-nitrobenzoyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the bicyclic indolizine core, with the various substituents attached at the appropriate positions. The exact geometry would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
Indolizines are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atom or the 2-position. The presence of the nitrobenzoyl group could also allow for reactions involving this moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its structure. The presence of the nitro group could increase its reactivity, while the phenyl group could contribute to its lipophilicity .科学的研究の応用
Synthesis and Characterization of Novel Compounds
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a compound that may be involved in the synthesis of various chemically significant molecules. Research has demonstrated the versatility of similar compounds in synthesizing a wide range of derivatives. For example, a novel diamine incorporating sulfone, ether, and amide structures was synthesized through a reaction involving a compound structurally related to this compound. This process highlights the potential for creating polyimides with significant properties, indicating the compound's relevance in materials science and polymer chemistry (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Anticancer and Biological Activity
Research into compounds with a similar structure to this compound has revealed potential anticancer and biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and showed significant antitumor activity against human breast adenocarcinoma cell lines. This suggests that related compounds, including this compound, could be explored for their anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Molecular Synthesis and Modification
The synthesis and modification of molecules using this compound or its derivatives have been a topic of interest. Such compounds are used as starting materials for the creation of biologically active molecules, showcasing their importance in pharmaceutical chemistry and drug design. This includes the development of various heterocyclic compounds with potential therapeutic applications, emphasizing the compound's utility in contributing to new and effective medications (Abdellatif, El-Shaieb, & El-Deen, 2011).
Exploration in Liquid Crystal Research
Compounds structurally related to this compound have been explored for their role in liquid crystal research. The study of hydrogen bonding and its effect on the smectic phase stability in liquid crystals has been significantly advanced by examining the properties of similar molecules. This research provides insights into the molecular interactions that influence the physical properties of liquid crystals, which are crucial for the development of displays and other technologies (Wang, Bai, Bai, Pang, Ran, Zhao, Zhang, & Li, 2011).
特性
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUJUHDUFZCDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)



![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)



![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)

